(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is a synthetic amino acid that plays a significant role in biochemical research and pharmaceutical applications. This compound is classified as an organic acid and falls under the category of keto acids, specifically medium-chain keto acids and derivatives. Its structural complexity arises from the presence of both an amino group and a tritylamino substituent, which enhances its utility in various chemical reactions and applications.
The compound is not naturally occurring; it is synthesized through various chemical methods. It has been referenced in scientific literature and databases such as the Human Metabolome Database (HMDB) and DrugBank, where it is discussed in the context of its biochemical properties and potential uses in drug development.
The synthesis of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials like trityl chloride and amino acids to introduce the tritylamino group. The reaction conditions often require careful control of temperature and pH to ensure optimal yields.
The molecular formula for (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is . Its structure consists of:
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid primarily revolves around its role as a building block in peptide synthesis. It may interact with specific enzymes or receptors, depending on its incorporation into larger peptide chains.
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid has several scientific uses:
This compound’s unique structural properties make it a valuable asset in both academic research and industrial applications, particularly in the fields of biochemistry and pharmacology.
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid (CAS: 1956436-61-5) is a structurally complex amino acid derivative characterized by three key features: a stereogenic center, a trityl-protected ω-amide, and a carboxylic acid terminus. This configuration enables dual functionality as a chiral building block and a protective group strategy in peptide synthesis. The trityl (triphenylmethyl) group shields the C6 amide nitrogen, while the C3 amino group and C1 carboxyl group remain available for chemical modification [2] [7]. Its molecular weight of 402.49 g/mol and formula C₂₅H₂₆N₂O₃ place it among medium-complexity organic intermediates with applications in targeted drug design [1] [3]. Contemporary research focuses on exploiting its stereochemistry for precision in radiopharmaceuticals and anticancer agents, establishing it as a critical tool in modern bioorganic chemistry [4] [9].
The S-configured stereocenter at C3 dictates the compound’s three-dimensional orientation, directly influencing its biomolecular interactions. This chirality is explicitly encoded in its SMILES notation: O=C(O)C[C@@H](N)CCC(NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=O
[3]. The spatial arrangement enables selective binding to biological targets, a property absent in racemic analogs. Three functional domains define its reactivity:
Table 1: Stereochemical and Functional Group Properties
Property | Specification | Research Impact |
---|---|---|
Absolute Configuration | S-enantiomer | Dictates target binding affinity in peptides |
Chiral Center Position | Carbon 3 | Influences metabolic stability |
Key Functional Groups | α-Carboxyl, β-Amino, Trityl-protected ω-amide | Orthogonal reactivity for sequential modifications |
Enantiomeric Purity | Typically >99% | Reduces off-target effects in biologics |
Organic Synthesis Applications
This compound serves as a chiral synthon in multi-step peptide elongation. Its trityl group exhibits orthogonality to Fmoc/t-Boc strategies, allowing selective deprotection under mild acidic conditions (e.g., 1% TFA in DCM) without disturbing acid-labile peptide bonds [3] [10]. Key synthetic utilities include:
Table 2: Synthetic Routes and Applications
Synthetic Method | Reaction Conditions | Key Product | Application |
---|---|---|---|
Solid-Phase Peptide Synthesis (SPPS) | DIC/Oxyma coupling, TFA deprotection | PSMA-targeting peptides | Prostate cancer theranostics |
Solution-Phase Acylation | EDC/HOBt activation | Radiolabeled DLL3 inhibitors | Neuroendocrine tumor targeting |
Native Chemical Ligation | Thioester-mediated conjugation | Peptide-drug conjugates | Tumor-selective drug delivery |
Medicinal Chemistry Innovations
The compound’s structural features enable its integration into targeted therapies:
The compound’s development reflects advances in protective group chemistry and asymmetric synthesis:
Table 3: Therapeutic Targets Enabled by This Compound
Therapeutic Target | Construct | Development Stage | Key Patent/Publication |
---|---|---|---|
PSMA | ¹⁷⁷Lu-labeled urea conjugates | Preclinical | US11660354B2 [4] |
DLL3 | Cyclic peptide-chelator complexes | Phase I | US20250011368A1 [9] |
GRPR/PSMA bispecifics | Heterodimeric radioligands | Research | CA3148347A1 [10] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3